5-Ethyl-1,2,3-trifluorobenzene

Description

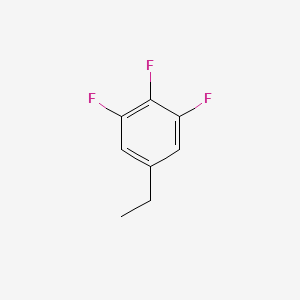

5-Ethyl-1,2,3-trifluorobenzene (C₈H₇F₃) is a fluorinated aromatic compound featuring an ethyl substituent at the 5-position and fluorine atoms at the 1-, 2-, and 3-positions of the benzene ring. Fluorine atoms impart electron-withdrawing effects, influencing reactivity and stability, while the ethyl group contributes steric bulk and electron-donating inductive effects. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No. |

923033-05-0 |

|---|---|

Molecular Formula |

C8H7F3 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

5-ethyl-1,2,3-trifluorobenzene |

InChI |

InChI=1S/C8H7F3/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3 |

InChI Key |

YBOZXMVNMPLGHL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2,3-trifluorobenzene typically involves the fluorination of ethylbenzene derivatives. One common method is the direct fluorination of 5-ethylbenzene using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include partially or fully hydrogenated benzene derivatives.

Scientific Research Applications

5-Ethyl-1,2,3-trifluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: It serves as a probe molecule in studies of enzyme-substrate interactions and metabolic pathways involving fluorinated compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3-trifluorobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, leading to altered biochemical pathways or physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-Ethyl-1,2,3-trifluorobenzene, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Reactivity: Bromine vs. Ethyl: Bromine substituents (e.g., 5-bromo or 5-bromomethyl analogs) enhance reactivity for substitutions or cross-couplings, whereas ethyl groups prioritize steric stabilization and lipophilicity . Ethynyl: The ethynyl group in 5-ethynyl-1,2,3-trifluorobenzene enables click chemistry or Sonogashira couplings, contrasting with the inertness of ethyl groups .

Synthetic Utility :

- 5-Bromomethyl-1,2,3-trifluorobenzene is critical in multi-step syntheses (e.g., S-217622), achieving 40% yield over two steps for alkylation .

- Ethyl-substituted derivatives may offer higher stability in acidic/basic conditions compared to bromo analogs due to reduced electrophilicity.

Physical Properties :

- Lipophilicity : The ethyl group increases hydrophobicity (e.g., XLogP3 = 9.1 for the cyclohexyl-ethyl derivative) compared to bromo or ethynyl substituents .

- Spectroscopy : ¹⁹F NMR is a key analytical tool for trifluorobenzene derivatives; substituent electronic effects shift fluorine signals predictably (e.g., electron-withdrawing groups deshield fluorine atoms) .

Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.